8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone is a complex organic compound with a unique structure that combines benzaldehyde and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone typically involves the condensation of benzaldehyde derivatives with purine hydrazones. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
similar compounds are often produced using batch or continuous flow reactors, which allow for precise control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions may result in various substituted benzaldehyde derivatives .
Scientific Research Applications
Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- 4-Bromobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
- 3-Nitrobenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone
Uniqueness
The uniqueness of benzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C24H26N6O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H26N6O4/c1-16-9-7-8-12-19(16)34-15-18(31)14-30-20-21(28(2)24(33)29(3)22(20)32)26-23(30)27-25-13-17-10-5-4-6-11-17/h4-13,18,31H,14-15H2,1-3H3,(H,26,27)/b25-13+ |
InChI Key |
AESPWYLHLMKJQB-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2N/N=C/C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O |
Origin of Product |
United States |
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